

5-Methylpyridin-2(1H)-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Methylpyridin-2(1H)-one**, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and its significant role in the development of therapeutic agents, with a focus on the antifibrotic drug Pirfenidone. Detailed experimental methodologies and an exploration of the relevant biological signaling pathways are included to support research and development activities.

Core Compound Data

5-Methylpyridin-2(1H)-one, also known as 2-hydroxy-5-methylpyridine, is a pyridinone derivative. Its fundamental chemical and physical properties are summarized below.

Property	Value
CAS Number	1003-68-5
Molecular Formula	C6H7NO
Molecular Weight	109.13 g/mol
Synonyms	5-Methyl-2-pyridone, 2-Hydroxy-5-picoline, 6-Hydroxy-3-picoline

Synthesis and Application

5-Methylpyridin-2(1H)-one is a critical building block in organic synthesis, most notably as a precursor for the drug Pirfenidone, which is used in the treatment of idiopathic pulmonary fibrosis.^[1] Its synthesis and subsequent use in the production of Pirfenidone are outlined in the experimental protocols section. The compound's reactivity is centered around the pyridinone ring, allowing for various chemical modifications.

Experimental Protocols

The following protocols are representative syntheses of **5-Methylpyridin-2(1H)-one** and its subsequent conversion to Pirfenidone. These are compiled from various sources and should be adapted and optimized for specific laboratory conditions.

1. Synthesis of **5-Methylpyridin-2(1H)-one** from 2-Amino-5-methylpyridine

This procedure involves the diazotization of 2-amino-5-methylpyridine followed by hydrolysis.

- Materials: 2-Amino-5-methylpyridine, Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Water, Ethyl Acetate.
- Procedure:
 - Prepare an aqueous solution of sulfuric acid.
 - Cool the acidic solution to 0-5°C in an ice bath.
 - Slowly add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.
 - Prepare an aqueous solution of sodium nitrite.
 - Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.
 - After the addition is complete, stir the mixture at 0°C for a designated period.
 - Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt.

- Cool the mixture and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain **5-Methylpyridin-2(1H)-one** as a crystalline solid.

2. Synthesis of Pirfenidone from **5-Methylpyridin-2(1H)-one** (Ullmann Condensation)

This protocol describes the N-arylation of **5-Methylpyridin-2(1H)-one** with an aryl halide.

- Materials: **5-Methylpyridin-2(1H)-one**, Bromobenzene (or Iodobenzene), Potassium Carbonate (K_2CO_3), Copper(I) salt (e.g., CuI or CuCl), a suitable solvent (e.g., Dimethylformamide or Chlorobenzene), and an optional organic ligand (e.g., N,N'-Dimethylethylene-1,2-diamine).
- Procedure:
 - To a reaction vessel, add **5-Methylpyridin-2(1H)-one**, bromobenzene, potassium carbonate, and the copper(I) catalyst in a suitable solvent.
 - If applicable, add the organic ligand to the mixture.
 - Heat the reaction mixture to a temperature typically ranging from 130-160°C.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
 - Upon completion, cool the reaction mixture.
 - Perform an aqueous work-up to remove inorganic salts.
 - Extract the product into an organic solvent.
 - Wash and dry the organic layer.
 - Concentrate the solvent to obtain crude Pirfenidone.

- Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and n-heptane) to yield pure Pirfenidone.

3. Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

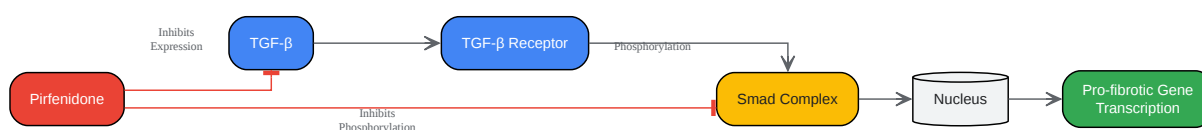
The structure of **5-Methylpyridin-2(1H)-one** can be confirmed using ^1H and ^{13}C NMR spectroscopy. In polar solvents, the pyridone tautomer is favored. The ^1H NMR spectrum will show characteristic signals for the methyl group protons and the protons on the pyridine ring.

Biological Signaling Pathways

While **5-Methylpyridin-2(1H)-one** is primarily an intermediate, its end-product, Pirfenidone, has well-documented effects on several key signaling pathways implicated in fibrosis. The anti-fibrotic, anti-inflammatory, and anti-oxidant properties of Pirfenidone are attributed to its modulation of these pathways.[2][3][4]

Transforming Growth Factor-Beta (TGF- β) Signaling Pathway

TGF- β is a master regulator of fibrosis.[5][6][7] Pirfenidone has been shown to downregulate the expression of TGF- β at both the transcriptional and translational levels.[2] It also interferes with the downstream signaling cascade, including the phosphorylation of Smad proteins, which are crucial for the transcription of pro-fibrotic genes.[5][8]

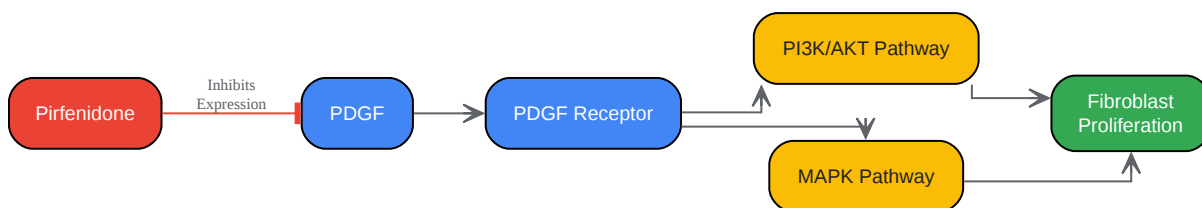


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TGF- β Signaling Pathway Inhibition by Pirfenidone.

Platelet-Derived Growth Factor (PDGF) Signaling Pathway

PDGF is a potent mitogen for fibroblasts, and its signaling is implicated in fibrotic diseases.[9][10][11] Pirfenidone has been shown to downregulate PDGF, thereby inhibiting fibroblast proliferation.[9][10]

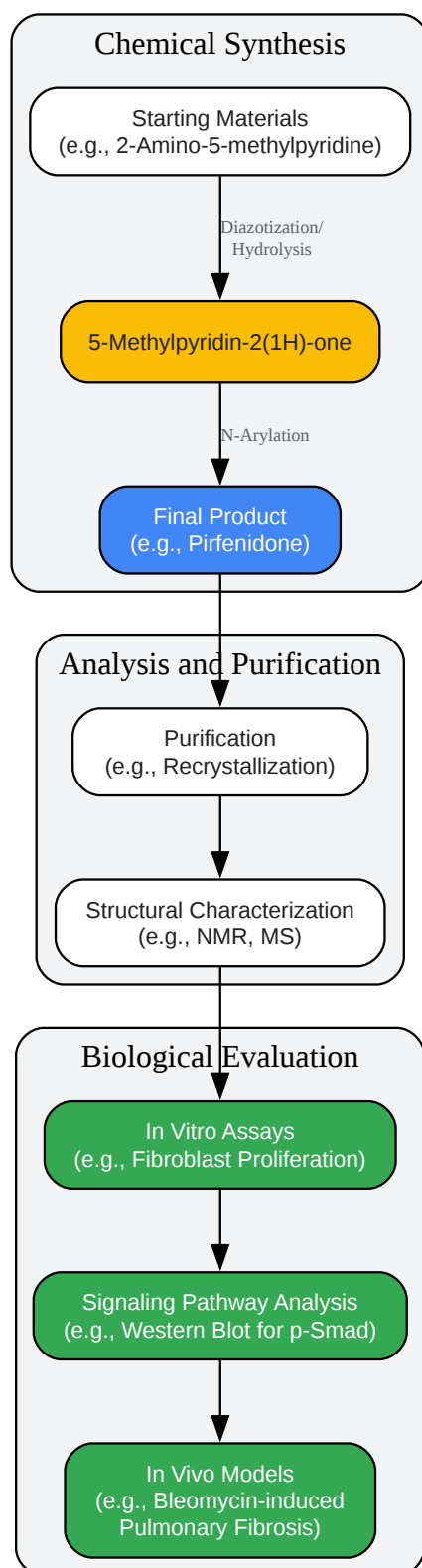


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PDGF Signaling Pathway Inhibition by Pirfenidone.

Experimental Workflow: From Synthesis to Biological Evaluation

The development and evaluation of compounds derived from **5-Methylpyridin-2(1H)-one** typically follow a structured workflow, from chemical synthesis to biological testing.



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General Experimental Workflow.

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